molecular formula C8H5F2IO2 B2999418 Methyl 4,5-difluoro-2-iodobenzoate CAS No. 1640342-92-2

Methyl 4,5-difluoro-2-iodobenzoate

Cat. No.: B2999418
CAS No.: 1640342-92-2
M. Wt: 298.027
InChI Key: CSJGCNLTOKGTGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,5-difluoro-2-iodobenzoate is an organic compound with the molecular formula C8H5F2IO2. It is a pale-yellow to yellow-brown liquid that is used in various chemical reactions and research applications . The compound is characterized by the presence of fluorine and iodine atoms on a benzoate ester, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-difluoro-2-iodobenzoate typically involves the iodination of a difluorobenzoate precursor. One common method is the reaction of 4,5-difluorobenzoic acid with iodine and a suitable oxidizing agent, followed by esterification with methanol to form the methyl ester . The reaction conditions often require a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors with precise control over temperature, pressure, and reaction time to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-difluoro-2-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 4,5-difluoro-2-iodobenzoate is used in a wide range of scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the development of fluorinated compounds for biological studies.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4,5-difluoro-2-iodobenzoate involves its reactivity due to the presence of fluorine and iodine atoms. These atoms can participate in various chemical reactions, making the compound a versatile intermediate. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluoro-4-iodobenzoate
  • Methyl 2-fluoro-5-iodobenzoate
  • Methyl 4,5-difluoro-2-bromobenzoate

Uniqueness

Methyl 4,5-difluoro-2-iodobenzoate is unique due to the specific positioning of the fluorine and iodine atoms on the benzoate ring. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic applications .

Properties

IUPAC Name

methyl 4,5-difluoro-2-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2IO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJGCNLTOKGTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1I)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.